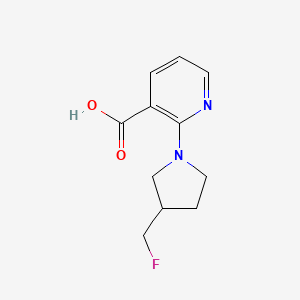

2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid

Description

Properties

IUPAC Name |

2-[3-(fluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-6-8-3-5-14(7-8)10-9(11(15)16)2-1-4-13-10/h1-2,4,8H,3,5-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKMXRCDLAYFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.

Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.

Coupling with Nicotinic Acid: The final step involves coupling the fluoromethyl-substituted pyrrolidine with nicotinic acid under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

Scientific Research Applications

Pharmacological Properties

Nicotinic Acetylcholine Receptor Modulation

The compound acts as a ligand for nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes. Research indicates that derivatives of nicotinic acid can selectively modulate nAChRs, influencing their desensitization and activation profiles. This modulation is significant for developing treatments for addiction and neurodegenerative diseases .

Antinociceptive Effects

Studies have demonstrated that certain derivatives of pyrrolidine compounds exhibit antinociceptive (pain-relieving) properties. For instance, compounds structurally related to 2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid have shown efficacy in reducing pain responses in animal models, particularly in formalin-induced pain tests . This suggests potential applications in pain management therapies.

Therapeutic Applications

Addiction Treatment

The modulation of nAChRs by this compound may offer new avenues for treating nicotine and alcohol dependence. Research involving similar compounds has shown promise in reducing alcohol consumption among heavy-drinking smokers, indicating a possible dual-action mechanism where both nicotine and alcohol cravings are addressed .

Neuropathic Pain Management

The antinociceptive properties of related compounds suggest that this compound could be effective in managing neuropathic pain conditions. Case studies have reported significant reductions in pain behaviors in models of chemotherapy-induced neuropathy, highlighting its potential for chronic pain therapies .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological effects. Studies have indicated that modifications at specific positions on the pyridine ring can enhance binding affinity to nAChRs while minimizing side effects. For example, the introduction of methyl groups or fluorine atoms at strategic locations has been shown to improve the selectivity and efficacy of these compounds against various nAChR subtypes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may target nicotinic acetylcholine receptors (nAChRs) and other neurotransmitter receptors.

Pathways Involved: It can modulate neurotransmitter release and signal transduction pathways, potentially leading to therapeutic effects such as neuroprotection and anti-inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituents, molecular properties, and commercial availability:

Key Differences and Implications

Fluoromethyl vs. Hydroxyl/Methoxy Groups: The fluoromethyl group in the target compound offers a balance between lipophilicity and electronic effects. Methoxy groups (e.g., 2-methoxy-6-(pyrrolidin-1-yl)nicotinic acid) increase solubility but are prone to demethylation in vivo, whereas the fluoromethyl group is metabolically stable .

Steric Effects :

- The tert-butyldimethylsilyloxy analog introduces significant steric bulk, which may hinder binding to target proteins but enhance resistance to enzymatic degradation .

Aromatic vs. Aliphatic Substitutions :

- Compounds like 5-(2-fluorophenyl)-2-hydroxynicotinic acid exhibit aromatic interactions, which are absent in aliphatic-substituted analogs. This could influence target selectivity in kinase inhibitors .

Biological Activity

2-(3-(Fluoromethyl)pyrrolidin-1-yl)nicotinic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs) and other neurotransmitter receptors. The compound is believed to modulate neurotransmitter release and influence various signal transduction pathways, which may lead to therapeutic effects such as neuroprotection and anti-inflammatory responses.

Molecular Targets

- Nicotinic Acetylcholine Receptors (nAChRs) : These receptors play a crucial role in synaptic transmission and are implicated in various neurological disorders.

- Enzymatic Pathways : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in several therapeutic areas:

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from damage, potentially benefiting conditions such as Alzheimer's disease.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is critical in treating various chronic diseases .

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds, including those related to nicotinic acid, possess antimicrobial properties against various pathogens .

Neuroprotective Studies

In a study investigating the neuroprotective effects of similar compounds, it was found that certain derivatives could significantly inhibit neuroinflammation and oxidative stress markers in neuronal cell cultures. For example, compounds with fluorinated groups demonstrated enhanced blood-brain barrier permeability and reduced production of reactive oxygen species (ROS) .

Enzyme Inhibition

Research has highlighted that this compound can act as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ biosynthesis. Inhibiting NAMPT has been explored as a strategy in cancer therapy due to the increased metabolic demand for NAD+ in cancer cells .

Data Tables

Q & A

Q. What structure-activity relationship (SAR) trends are observed in nicotinic acid-pyrrolidine hybrids?

- Methodological Answer : Systematic SAR studies reveal that fluorine substitution at the pyrrolidine 3-position enhances target affinity (e.g., kinase inhibition). Compare IC₅₀ values of fluoromethyl vs. trifluoromethyl derivatives in enzymatic assays. Use QSAR models (e.g., CoMFA) to correlate substituent size/electronegativity with activity. Cross-validate with crystallographic data (e.g., Protein Data Bank entries) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.